Diclofenac Methyl Ester

Catalog No.
S708240
CAS No.
15307-78-5
M.F
C15H13Cl2NO2
M. Wt
310.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac Methyl Ester

CAS Number

15307-78-5

Product Name

Diclofenac Methyl Ester

IUPAC Name

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3

InChI Key

VETACGBDFVVKGZ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Synonyms

Diclofenac Methyl Ester

Canonical SMILES

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Properties and Potential Applications

  • Prodrug research: DMEM is a prodrug, meaning it is a substance that needs to be converted into another active form to exert its effects. Researchers study DMEM to understand the process of prodrug activation and how it can be used to design new medications with improved properties. Source: National Center for Biotechnology Information: )
  • Chemical synthesis and analysis: DMEM serves as a reference compound in studies related to the chemical synthesis and analysis of Diclofenac and other related molecules. This helps researchers ensure the purity and quality of these substances. Source: Cayman Chemical:
  • Metabolic studies: DMEM is sometimes used as a tool to study the metabolism of Diclofenac in the body. By analyzing the presence of DMEM and other metabolites, researchers can gain insights into how the body absorbs, processes, and eliminates Diclofenac. Source: Biosynth:

Diclofenac Methyl Ester is a chemical compound derived from the non-steroidal anti-inflammatory drug (NSAID) diclofenac. It is characterized by its molecular formula C15H13Cl2NO2C_{15}H_{13}Cl_{2}NO_{2} and is known for its hydrophobic properties, which enhance its bioavailability. As a prodrug, Diclofenac Methyl Ester is designed to improve the pharmacokinetics of diclofenac, allowing for more effective delivery and absorption in the body .

As DMEM is a prodrug, its mechanism of action is not directly relevant. Once converted to diclofenac, the mechanism involves inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) which play a role in pain and inflammation pathways [].

, primarily involving esterification and hydrolysis. The synthesis typically involves the condensation of bromophenyl methyl acetate with 2,6-dichloroanilines, resulting in the formation of the ester . Hydrolysis of Diclofenac Methyl Ester can regenerate diclofenac, making it an effective prodrug.

Key Reactions:

  • Esterification: Formation from diclofenac and methanol.
  • Hydrolysis: Conversion back to diclofenac in biological systems.

As a prodrug, Diclofenac Methyl Ester exhibits anti-inflammatory and analgesic properties similar to its parent compound, diclofenac. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins responsible for pain and inflammation . Studies have shown that Diclofenac Methyl Ester maintains significant biological activity while potentially reducing gastrointestinal side effects associated with traditional diclofenac formulations .

The synthesis of Diclofenac Methyl Ester can be achieved through several methods:

  • Direct Esterification: Reacting diclofenac with methanol under acidic conditions.
  • Condensation Reaction: Using bromophenyl methyl acetate with 2,6-dichloroaniline .
  • Reflux Method: Involves refluxing diclofenac with methanol for an extended period to ensure complete conversion .

These methods allow for the efficient production of the methyl ester while optimizing yield and purity.

Diclofenac Methyl Ester has several applications in medicinal chemistry and pharmacology:

  • Prodrug Formulation: Enhances the solubility and absorption of diclofenac.
  • Analgesic Therapy: Used in treating pain and inflammation in various conditions such as arthritis and postoperative pain.
  • Research Tool: Employed in studies investigating drug metabolism and pharmacokinetics due to its unique properties as a prodrug .

Interaction studies have demonstrated that Diclofenac Methyl Ester interacts with various biological targets, primarily cyclooxygenase enzymes. Molecular docking studies indicate that it has favorable binding affinities comparable to those of traditional diclofenac formulations . This suggests that Diclofenac Methyl Ester retains its pharmacological efficacy while potentially offering improved safety profiles.

Several compounds exhibit similarities to Diclofenac Methyl Ester, particularly within the class of non-steroidal anti-inflammatory drugs. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Diclofenac SodiumC14H10Cl2NNaO2Sodium salt form; better solubility in water
IbuprofenC13H18O2Different mechanism; less potent anti-inflammatory
NaproxenC14H14O3Longer half-life; used for chronic pain management
KetoprofenC15H14O3Dual action as analgesic and anti-inflammatory

Diclofenac Methyl Ester stands out due to its hydrophobic nature, which enhances bioavailability compared to other NSAIDs that may be more soluble but less effective as prodrugs.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

309.0323340 g/mol

Monoisotopic Mass

309.0323340 g/mol

Heavy Atom Count

20

Appearance

Solid powder

UNII

N7O8SA4VRI

Other CAS

15307-78-5

Wikipedia

Diclofenac, methyl ester

Dates

Modify: 2023-08-15

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